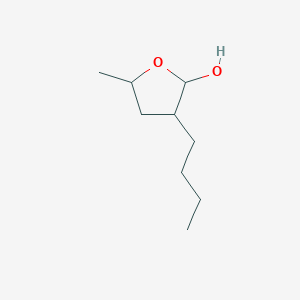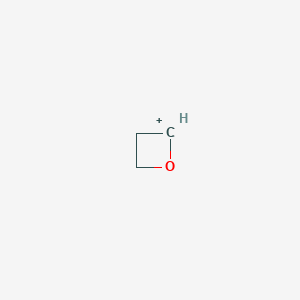
2,3-Dihydrooxet-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrooxet-1-ium: is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrooxet-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a dehydrating agent to form the oxetane ring. For instance, the reaction of 1,2-dibromoethane with isoquinolin-1-amine under cyclization conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2,3-Dihydrooxet-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for nucleophilic substitution may involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetones, while reduction can produce dihydro derivatives.
科学的研究の応用
Chemistry: In chemistry, 2,3-Dihydrooxet-1-ium is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with desirable properties. Its reactivity allows for the modification of polymer backbones, enhancing material performance.
作用機序
The mechanism of action of 2,3-Dihydrooxet-1-ium involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the oxetane ring .
類似化合物との比較
2,3-Dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium: This compound shares a similar ring structure but includes nitrogen atoms, which can alter its reactivity and biological activity.
2,3-Dihydroxyisovalerate: Although structurally different, this compound also features a dihydro ring system and is involved in biochemical pathways.
Uniqueness: 2,3-Dihydrooxet-1-ium is unique due to its four-membered ring structure containing an oxygen atom
特性
CAS番号 |
57344-19-1 |
|---|---|
分子式 |
C3H5O+ |
分子量 |
57.07 g/mol |
InChI |
InChI=1S/C3H5O/c1-2-4-3-1/h2H,1,3H2/q+1 |
InChIキー |
KDOXCDMSPZTGGM-UHFFFAOYSA-N |
正規SMILES |
C1CO[CH+]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
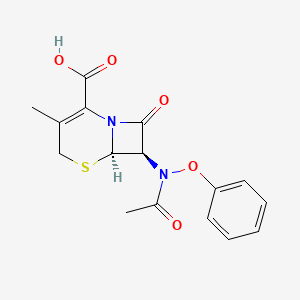
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
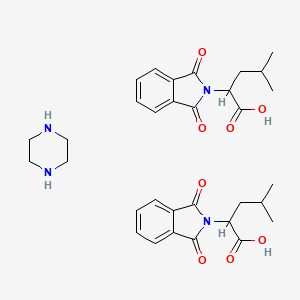
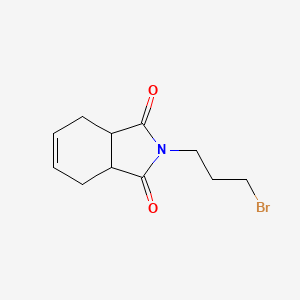
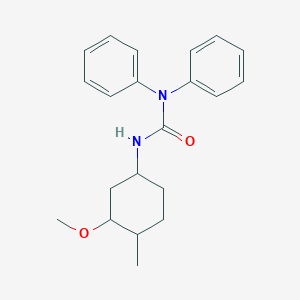
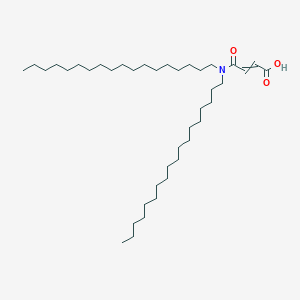
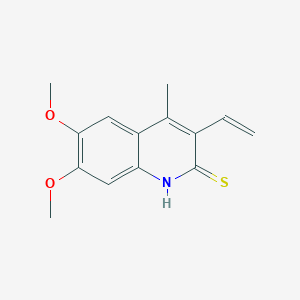
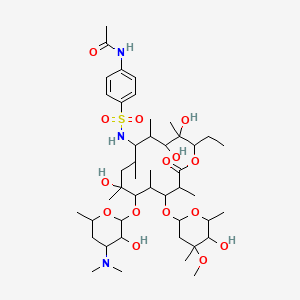

![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)

